

Application Note & Protocol: Isolation of Salmon Pancreas Disease Virus (SPDV)

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Compound of Interest		
Compound Name:	SPDV	
Cat. No.:	B2369777	Get Quote

Introduction Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD), is a significant pathogen affecting farmed Atlantic salmon and rainbow trout.[1] PD can lead to substantial economic losses due to high mortality rates, reduced growth, and poor flesh quality. [2][3] The virus, first isolated in 1995 from PD-affected Atlantic salmon in Ireland, is an enveloped, single-stranded RNA virus belonging to the Togaviridae family.[4][5][6] The isolation and propagation of **SPDV** in susceptible cell lines are fundamental for diagnostic purposes, vaccine development, and pathogenesis research. This document provides a detailed protocol for the isolation, propagation, and confirmation of **SPDV** from fish tissue samples.

Principle The isolation of **SPDV** relies on the inoculation of a susceptible fish cell line with processed tissue homogenates from fish suspected of infection. The presence of the virus is initially indicated by the development of a characteristic cytopathic effect (CPE) in the cell monolayer. Virus replication is subsequently confirmed and the isolate is identified using molecular or immunological methods, such as RT-PCR or immunofluorescence assays. The Chinook salmon embryo cell line, CHSE-214, is commonly used for the primary isolation of **SPDV**.[6][7][8]

Materials and Reagents

- Cell Lines:
 - Chinook salmon embryo (CHSE-214) cells
 - Chum salmon heart (CHH-1) cells (Optional, for faster CPE)



- · Media and Solutions:
 - Minimum Essential Medium (MEM) or equivalent
 - Fetal Bovine Serum (FBS), heat-inactivated
 - L-Glutamine
 - Penicillin-Streptomycin solution
 - Trypsin-EDTA solution
 - Phosphate-Buffered Saline (PBS), sterile
 - Hanks' Balanced Salt Solution (HBSS) or similar transport medium
- Labware and Equipment:
 - 75 cm² and 25 cm² cell culture flasks
 - 24-well or 96-well cell culture plates
 - Sterile centrifuge tubes (15 mL and 50 mL)
 - Sterile 0.45 μm syringe filters
 - Tissue homogenizer or stomacher
 - Refrigerated centrifuge
 - Inverted microscope
 - Humidified incubator (15-18°C)
 - Class II Biological Safety Cabinet
 - RNA extraction kit
 - RT-PCR reagents and thermocycler



Experimental ProtocolsPart A: Sample Collection and Processing

- Tissue Collection: Aseptically collect tissue samples from recently euthanized, suspect fish.
 Key tissues for SPDV isolation include the kidney, heart, and pancreas.[9] Samples should
 be placed immediately into a sterile transport medium (e.g., HBSS with antibiotics) on ice.
 [10][11]
- Homogenization: In a biological safety cabinet, weigh the collected tissues. Prepare a 10%
 (w/v) tissue homogenate by adding the tissue to 9 volumes of cold, sterile PBS or cell culture
 medium without serum. Homogenize the tissue using a sterile tissue grinder or stomacher
 until a uniform suspension is achieved.
- Clarification: Transfer the homogenate to a sterile centrifuge tube. Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Sterilization: Carefully collect the supernatant. To remove bacterial contaminants, pass the supernatant through a 0.45 μm sterile syringe filter into a new sterile tube. This filtrate is the inoculum for virus isolation.
- Storage: The inoculum can be used immediately or stored at -80°C for later use. Avoid repeated freeze-thaw cycles.

Part B: Cell Culture and Inoculation

- Cell Line Maintenance: Culture CHSE-214 or CHH-1 cells in 75 cm² flasks using MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells at 15-18°C.
- Seeding: Once the maintenance flasks reach 80-90% confluency, detach the cells using trypsin-EDTA. Seed the cells into 25 cm² flasks or 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
- Inoculation: When the cells have formed a confluent monolayer, remove the growth medium.
- Wash the monolayer once with sterile PBS.



- Inoculate the cells with 0.5-1.0 mL (for a 25 cm² flask) of the prepared tissue filtrate.
- Allow the virus to adsorb for 1-2 hours at 15°C, gently rocking the flask every 15-20 minutes to ensure even distribution of the inoculum.
- After adsorption, add fresh maintenance medium (MEM with 2% FBS).
- Incubation: Incubate the inoculated cultures at 15°C.[12] Include a negative control flask inoculated with sterile PBS or medium only.

Part C: Observation of Cytopathic Effect (CPE)

- Microscopic Examination: Observe the cell monolayers daily using an inverted microscope for the appearance of CPE.
- CPE Characteristics: **SPDV** typically causes a lytic type of CPE.[12] Early signs include cell rounding and increased refractility. As the infection progresses, cells will detach from the culture surface, leading to the destruction of the monolayer.[13][14]
- Harvesting: When CPE involves 75-90% of the monolayer, the virus can be harvested. This
 typically occurs 10-14 days post-inoculation in CHSE-214 cells.[7][8] The culture fluid can be
 collected, centrifuged to remove cell debris, and the supernatant stored at -80°C as the viral
 stock.
- Subsequent Passages: To increase the viral titer, the harvested virus can be passaged onto fresh cell monolayers.

Part D: Confirmation of SPDV Isolate

The presence of CPE is presumptive evidence of a viral agent. Confirmation that the isolate is **SPDV** must be performed using specific assays.

Reverse Transcription PCR (RT-PCR): Extract total RNA from the supernatant of infected cell cultures. Use specific primers targeting a conserved region of the SPDV genome (e.g., nsp1 or E2 genes) to amplify the viral RNA via RT-PCR.[1][7][15] The presence of a PCR product of the expected size confirms the presence of SPDV genetic material.



Immunological Assays: An immunoperoxidase (IPX) or immunofluorescence assay can be
used for confirmation.[12] This involves fixing the infected cell monolayer and using a
specific monoclonal antibody against an SPDV antigen to detect the virus within the cells.

Data Presentation

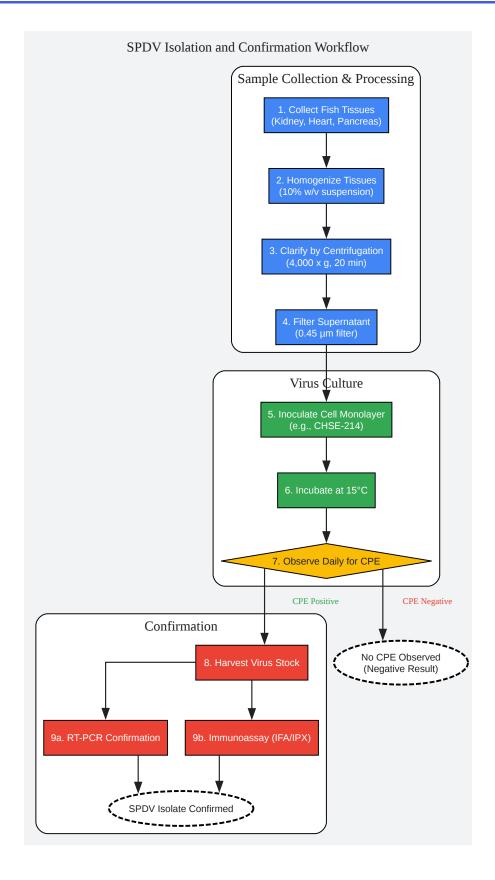
The choice of cell line can significantly impact the speed of primary virus isolation.

Cell Line	Cell Type	Time to Initial CPE (Days post- infection)	References
CHSE-214	Chinook Salmon Embryo	10 - 14	[7][8][16]
CHH-1	Chum Salmon Heart	6 - 8	[1][7][8][16]
SHK-1	Salmon Head Kidney	> 20	[7][8][16]

Table 1: Comparison of different salmonid cell lines for the primary isolation of **SPDV** (SAV-1). The CHH-1 cell line has been shown to produce a CPE more rapidly, starting from day 6 post-infection[1][7][8], making it a useful alternative to CHSE-214 for faster diagnostics.

Visualized Workflow





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Figure 1: Workflow for the isolation and confirmation of SPDV.



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